molecular formula C10H12Cl2N2O2 B11755297 (S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B11755297
M. Wt: 263.12 g/mol
InChI Key: JAMDNDCSHIXTKQ-FJXQXJEOSA-N
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Description

(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, and the presence of amino, chloro, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be formed through a cyclization reaction involving an appropriate precursor such as a substituted benzene derivative and an amino alcohol.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methylation: Methylation of the compound can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, solvents like ethanol or dimethylformamide.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including its interaction with various receptors and enzymes.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure can be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: The non-hydrochloride form of the compound.

    ®-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride: The enantiomer of the compound.

    3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: The racemic mixture of the compound.

Uniqueness

(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its similar compounds.

Properties

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

(3S)-3-amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C10H11ClN2O2.ClH/c1-13-8-4-2-3-6(11)9(8)15-5-7(12)10(13)14;/h2-4,7H,5,12H2,1H3;1H/t7-;/m0./s1

InChI Key

JAMDNDCSHIXTKQ-FJXQXJEOSA-N

Isomeric SMILES

CN1C2=C(C(=CC=C2)Cl)OC[C@@H](C1=O)N.Cl

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)OCC(C1=O)N.Cl

Origin of Product

United States

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